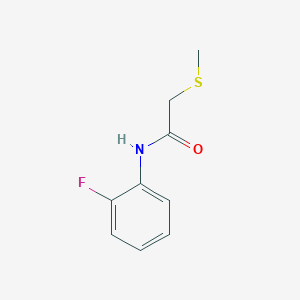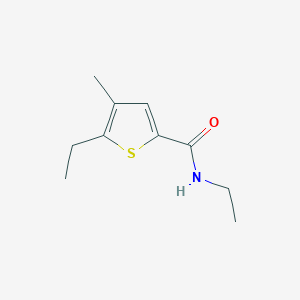
N,5-diethyl-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-diethyl-4-methylthiophene-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of N,5-diethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N,5-diethyl-4-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
The advantages of using N,5-diethyl-4-methylthiophene-2-carboxamide in lab experiments include its relatively low cost, easy synthesis, and potential applications in various research areas. However, there are also some limitations to its use. For example, its solubility in water is limited, which may make it difficult to use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the research on N,5-diethyl-4-methylthiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, it may be worth investigating its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N,5-diethyl-4-methylthiophene-2-carboxamide is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. However, its mechanism of action is not fully understood, and there are some limitations to its use in lab experiments. Nevertheless, there are several future directions for research on this compound, and it may have potential as a lead compound for the development of new drugs.
合成法
The synthesis of N,5-diethyl-4-methylthiophene-2-carboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain N,5-diethyl-4-methylthiophene-2-carboxamide in high yield and purity.
科学的研究の応用
N,5-diethyl-4-methylthiophene-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study, it was found to induce apoptosis in human cancer cell lines. Furthermore, it has also been studied for its potential use in the treatment of type 2 diabetes.
特性
IUPAC Name |
N,5-diethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-8-7(3)6-9(13-8)10(12)11-5-2/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMAKSZOVXJFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-diethyl-4-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
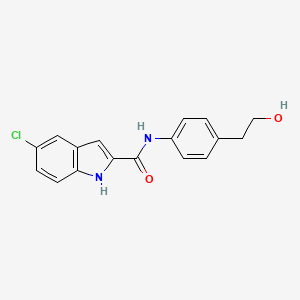
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

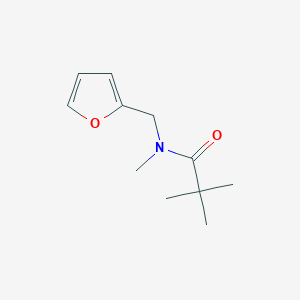
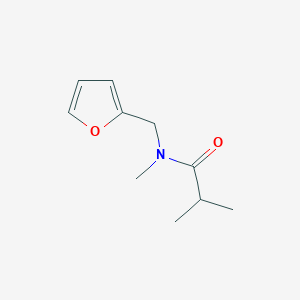
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
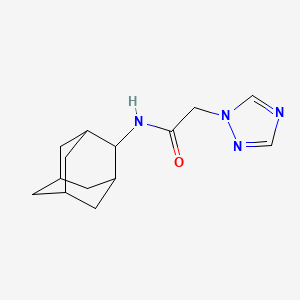
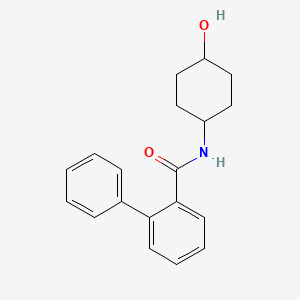
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
